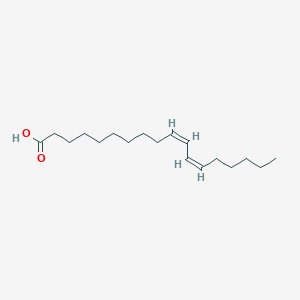![molecular formula C17H19FN2O2 B1237214 (2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide is an amino acid amide.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research on derivatives of propanamide, such as the 2-(6-methoxy-2-naphthyl)propionamide derivatives, has demonstrated significant antibacterial and antifungal activities. These compounds have shown effectiveness comparable to standard antimicrobial agents like Ampicilline and Flucanazole, indicating their potential in treating infections (Helal et al., 2013).
Cancer Imaging and Therapy
A novel application in the field of oncology is the development of carbon-11-labeled propanamide derivatives. These derivatives are used as radioligands for prostate cancer imaging, particularly with positron emission tomography (PET), providing a non-invasive method to diagnose and monitor cancer progression (Gao et al., 2011).
Metabolic Studies
Propanamide derivatives, like the selective androgen receptor modulators (SARMs), have been studied for their pharmacokinetics and metabolism in preclinical models. These studies are crucial for understanding the drug's absorption, distribution, metabolism, and excretion, thereby guiding clinical development (Wu et al., 2006).
Bioactive Constituents in Natural Products
Research has identified propanamide derivatives in natural extracts, like Jolyna laminarioides, showing chymotrypsin inhibitory activity and effectiveness against specific bacteria and fungi. This highlights the potential of propanamide derivatives in developing new natural product-based therapeutics (Atta-ur-rahman et al., 1997).
Neurokinin-1 Receptor Antagonism
Studies have developed propanamide derivatives as neurokinin-1 receptor antagonists, showing potential in treating conditions like emesis and depression. These compounds demonstrate effectiveness in pre-clinical tests, highlighting their therapeutic potential (Harrison et al., 2001).
Anticancer Activity
Derivatives of propanamide, such as those with a 3-[(4-methoxyphenyl)amino]propanehydrazide structure, have been synthesized and evaluated for their antioxidant and anticancer activities. Some of these derivatives showed significant activity against glioblastoma and breast cancer cell lines, indicating their potential as anticancer agents (Tumosienė et al., 2020).
Bioreduction in Pharmaceutical Production
Propanamide derivatives are also significant in pharmaceutical manufacturing. For instance, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide using Rhodotorula glutinis has been explored for producing (S)-duloxetine, a well-known antidepressant. This process showcases the enantioselective synthesis of pharmaceutical intermediates (Tang et al., 2011).
Propiedades
Fórmula molecular |
C17H19FN2O2 |
|---|---|
Peso molecular |
302.34 g/mol |
Nombre IUPAC |
(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m1/s1 |
Clave InChI |
NEMGRZFTLSKBAP-GFCCVEGCSA-N |
SMILES isomérico |
C[C@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES canónico |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



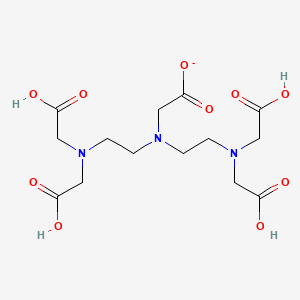
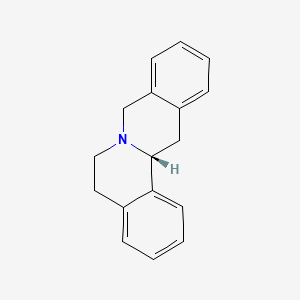
![thymidine 5'-[3-(4-amino-4,6-dideoxy-D-glucopyranosyl) dihydrogen diphosphate]](/img/structure/B1237137.png)

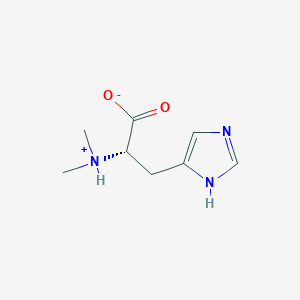
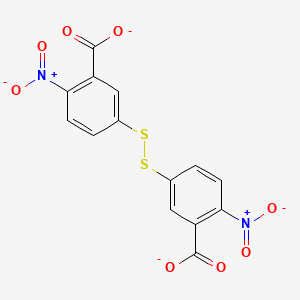

![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)
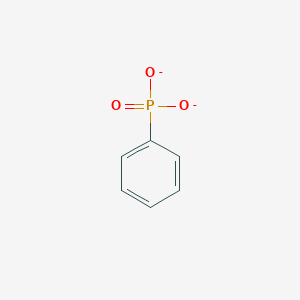
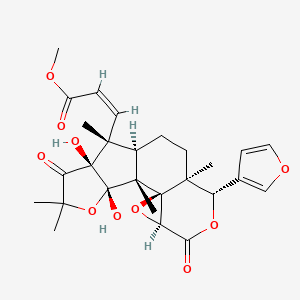
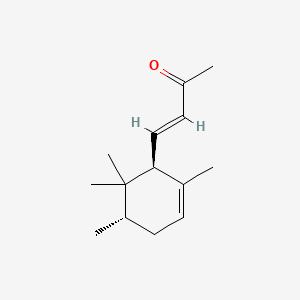
![(1R,2R,5R,8R,9S,10R,11S,12R,13S)-12,13-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1(5,8).0(1,10).0(2,8)]heptadecane-9-carboxylic acid](/img/structure/B1237150.png)

